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Compound of Interest

Compound Name: 5-Amino-1-ethyl-1H-indazole

Cat. No.: B1374631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-1-ethyl-1H-indazole is a substituted indazole derivative of interest in medicinal

chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a

wide array of biologically active compounds.[1] A thorough understanding of the spectroscopic

properties of this molecule is paramount for its unambiguous identification, purity assessment,

and for tracking its fate in various chemical and biological systems. This guide provides a

detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for 5-Amino-1-ethyl-1H-indazole, framed within the context of

established analytical methodologies. While specific experimental data for this exact molecule

is not publicly available in the provided search results, this guide will leverage data from

structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Key Features
The structure of 5-Amino-1-ethyl-1H-indazole (C₉H₁₁N₃) comprises a bicyclic indazole core,

an ethyl group at the N1 position, and an amino group at the C5 position.[2][3] These features

will give rise to distinct signals in both NMR and MS spectra, which are crucial for its

characterization.

Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.[4] For 5-
Amino-1-ethyl-1H-indazole, both ¹H and ¹³C NMR will provide key insights.

Experimental Protocol: Acquiring NMR Spectra
A standard protocol for acquiring NMR data for a small organic molecule like 5-Amino-1-ethyl-
1H-indazole is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical

and can influence the chemical shifts.[5]

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.[6][7]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This experiment often requires a longer acquisition time due to the lower natural

abundance of the ¹³C isotope.

Below is a workflow for NMR data acquisition and analysis:
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Caption: Workflow for NMR Spectroscopy.
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Predicted ¹H NMR Spectral Data
Based on the analysis of similar indazole derivatives, the following ¹H NMR signals are

anticipated for 5-Amino-1-ethyl-1H-indazole. Chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton

Assignment

Expected

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

H-3 ~7.8 - 8.1 Singlet (s) 1H -

H-4 ~6.8 - 7.0 Doublet (d) 1H ~8.5 - 9.0

H-6 ~6.6 - 6.8
Doublet of

doublets (dd)
1H ~8.5 - 9.0, ~2.0

H-7 ~7.2 - 7.4 Doublet (d) 1H ~8.5 - 9.0

-NH₂ ~3.5 - 5.0
Broad singlet (br

s)
2H -

-CH₂- (ethyl) ~4.1 - 4.3 Quartet (q) 2H ~7.0 - 7.5

-CH₃ (ethyl) ~1.4 - 1.6 Triplet (t) 3H ~7.0 - 7.5

Justification of Assignments:

Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring will appear in the

aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected

to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower

ppm) compared to unsubstituted indazole.[7] The H-3 proton, being adjacent to the pyrazole

nitrogen, is generally the most deshielded.

Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly

depending on the solvent, concentration, and temperature. They often appear as a broad

singlet due to quadrupole broadening and exchange with trace amounts of water.

Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂) are adjacent to the

nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl
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protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Expected Chemical Shift (ppm)

C-3 ~130 - 135

C-3a ~120 - 125

C-4 ~110 - 115

C-5 ~140 - 145

C-6 ~105 - 110

C-7 ~115 - 120

C-7a ~135 - 140

-CH₂- (ethyl) ~40 - 45

-CH₃ (ethyl) ~14 - 16

Justification of Assignments:

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.

Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical

aliphatic region.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.[8]

Experimental Protocol: Acquiring Mass Spectra
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A general procedure for obtaining a mass spectrum of 5-Amino-1-ethyl-1H-indazole is as

follows:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique

suitable for this type of molecule, typically producing a protonated molecule [M+H]⁺.[9]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and

subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:
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Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectral Data
Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the

protonated molecule, [M+H]⁺, at an m/z of 162.1.
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Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal

characteristic fragment ions. Common fragmentation pathways for indazole derivatives

involve the loss of small neutral molecules.[10]

Predicted Fragmentation Pathways:

Loss of ethylene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the

loss of ethylene, leading to a fragment ion at m/z 134.1.

Loss of NH₃: The amino group could be lost as ammonia, although this may be a minor

pathway.

Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole

ring system are also possible.

Table of Expected Key Ions:

m/z Proposed Identity

162.1 [M+H]⁺

134.1 [M+H - C₂H₄]⁺

Conclusion
This technical guide provides a comprehensive overview of the expected NMR and MS

spectroscopic data for 5-Amino-1-ethyl-1H-indazole. By leveraging established principles of

spectroscopic interpretation and data from analogous structures, researchers and scientists

can confidently approach the characterization of this and related molecules. The detailed

protocols and predictive data serve as a valuable resource for method development, quality

control, and structural verification in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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